molecular formula C34H51F2NSn B145817 Tetrabutylammonium difluorotriphenylstannate CAS No. 139353-88-1

Tetrabutylammonium difluorotriphenylstannate

Cat. No. B145817
CAS RN: 139353-88-1
M. Wt: 630.5 g/mol
InChI Key: ODMXVCNGZGLSRS-UHFFFAOYSA-L
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Description

Tetrabutylammonium difluorotriphenylstannate is an organometallic reagent used in the preparation of disilene fluoride adducts . It has inorganic applications as well, used as a source of carbon or fluorine ligands via hypercoordination .


Synthesis Analysis

This compound reacts with K tert-butoxide to give disilylated fluorosilylenoid for subsequent self-condensation to fluorodisilanyl anion . It also participates in cross-coupling reactions with vinyl and aryl triflates .


Molecular Structure Analysis

The molecular formula of Tetrabutylammonium difluorotriphenylstannate is C34H51F2NSn . It has a molecular weight of 630.48 .


Chemical Reactions Analysis

Tetrabutylammonium difluorotriphenylstannate is used as a cocatalyst in phase-transfer fluorination of alkyl halides and sulfonates . It is also used as a nucleophilic fluorinating agent .


Physical And Chemical Properties Analysis

Tetrabutylammonium difluorotriphenylstannate is a solid at 20°C . It is hygroscopic and should be stored under inert gas .

Safety and Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . It should be handled with care, using personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

As a versatile reagent in various chemical reactions, Tetrabutylammonium difluorotriphenylstannate may find more applications in the future. Its use as a nucleophilic fluorinating agent and in the preparation of disilene fluoride adducts suggests potential in the field of organometallic chemistry .

properties

IUPAC Name

difluoro(triphenyl)stannanuide;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.3C6H5.2FH.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;;;/h5-16H2,1-4H3;3*1-5H;2*1H;/q+1;;;;;;+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMXVCNGZGLSRS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51F2NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369785
Record name Tetrabutylammonium difluorotriphenylstannate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium difluorotriphenylstannate

CAS RN

139353-88-1
Record name Tetrabutylammonium difluorotriphenylstannate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1)
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Q & A

Q1: What makes Tetrabutylammonium difluorotriphenylstannate a unique reagent in organic synthesis?

A1: Tetrabutylammonium difluorotriphenylstannate exhibits versatility by acting as both a nucleophilic fluorinating agent and a synthetic equivalent to common organometallic reagents like phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi). [] This dual functionality arises from the hypercoordination of the tin atom, allowing it to deliver either fluorine or phenyl groups depending on the reaction conditions. []

Q2: How does Tetrabutylammonium difluorotriphenylstannate compare to other fluorinating agents?

A2: Unlike many fluorinating agents, Tetrabutylammonium difluorotriphenylstannate exhibits high solubility in organic solvents and excellent thermal stability. [] This property makes it easier to handle and allows for its use in a wider range of reaction conditions. Furthermore, its anhydrous nature makes it suitable for moisture-sensitive reactions. []

Q3: Can you provide an example of Tetrabutylammonium difluorotriphenylstannate’s application in organic synthesis?

A3: One notable application is its use in the synthesis of difluoroenoxysilanes from acylsilanes and trifluoromethyltrimethylsilane (TFMTMS). [] This reaction highlights the importance of the catalyst choice, as Tetrabutylammonium difluorotriphenylstannate efficiently provides the desired product, while tetrabutylammonium fluoride leads to the aldol product. [] This example demonstrates its effectiveness in selective fluorine transfer reactions.

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